3-Iodo-5-nitrobenzoyl chloride
Overview
Description
3-Iodo-5-nitrobenzoyl chloride is an organic compound with the molecular formula C7H3ClINO3 It is a derivative of benzoyl chloride, where the benzene ring is substituted with iodine at the third position and a nitro group at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-5-nitrobenzoyl chloride typically involves the nitration of 3-iodobenzoic acid followed by chlorination. The nitration process introduces a nitro group at the meta position relative to the iodine atom. This is achieved using a mixture of concentrated nitric acid and sulfuric acid. The resulting 3-iodo-5-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride under reflux conditions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and safety during production.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-5-nitrobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., pyridine) are commonly used.
Reduction: Tin(II) chloride in hydrochloric acid or iron powder in acetic acid are typical reducing agents.
Coupling: Palladium catalysts and boronic acids are used under mild conditions for coupling reactions.
Major Products Formed:
Substitution: Formation of amides, esters, or thioesters.
Reduction: Formation of 3-iodo-5-aminobenzoyl chloride.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
3-Iodo-5-nitrobenzoyl chloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying biological processes.
Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-5-nitrobenzoyl chloride primarily involves its reactivity towards nucleophiles. The electron-withdrawing nitro group and the electron-donating iodine atom create a highly reactive acyl chloride. This reactivity facilitates the formation of various derivatives through nucleophilic substitution. The compound’s ability to undergo reduction and coupling reactions further expands its utility in synthetic chemistry .
Comparison with Similar Compounds
3-Nitrobenzoyl Chloride: Lacks the iodine substituent, making it less reactive in certain coupling reactions.
5-Iodo-2-nitrobenzoyl Chloride: The position of the nitro group affects its reactivity and the types of reactions it can undergo.
3-Iodo-4-nitrobenzoyl Chloride: Similar structure but different reactivity due to the position of the nitro group.
Uniqueness: 3-Iodo-5-nitrobenzoyl chloride is unique due to the specific positioning of the iodine and nitro groups, which enhances its reactivity in nucleophilic substitution and coupling reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules.
Properties
IUPAC Name |
3-iodo-5-nitrobenzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClINO3/c8-7(11)4-1-5(9)3-6(2-4)10(12)13/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOANTCXNGTEKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])I)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClINO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.46 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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